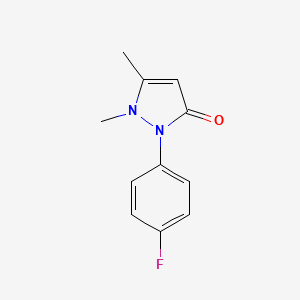
4-Fluoroantipyrine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoroantipyrine, also known as this compound, is a useful research compound. Its molecular formula is C11H11FN2O and its molecular weight is 206.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of 4-Fluoroantipyrine
The synthesis of this compound typically involves the fluorination of antipyrine. A notable method includes the Schiemann reaction, where 4-aminoantipyrine is converted to a diazonium salt that is subsequently fluorinated. The resulting compound is then purified for use in various applications. The process has been documented to yield specific activities suitable for imaging purposes, particularly with fluorine-18 labeling for positron emission tomography (PET) imaging .
Radiopharmaceuticals
This compound has been investigated as a potential radiopharmaceutical for brain perfusion imaging. Studies indicate that the fluorine-18 labeled version of this compound can effectively trace blood flow in the central nervous system. In a study involving normal mice, the distribution of [18F]this compound was evaluated, showing significant retention in brain tissue compared to other organs, suggesting its viability as a brain imaging agent .
Pharmacokinetics and Metabolism
Research on the pharmacokinetics of this compound has revealed its rapid uptake by the brain, with studies indicating that it follows a similar metabolic pathway to that of antipyrine, primarily involving liver microsomal enzymes. The compound's distribution and elimination profiles are crucial for understanding its potential therapeutic uses .
Antiviral Properties
While primarily known for its applications in imaging, this compound's structure suggests potential antiviral properties. Its analogs have shown efficacy against various viral pathogens, including influenza viruses. The mechanism of action may involve inhibition of viral polymerases, making it a candidate for further investigation in antiviral drug development .
Case Study 1: Imaging Studies
A pivotal study evaluated the use of [18F]this compound as a blood flow tracer in comparison to traditional methods. The results demonstrated that [18F]this compound could provide quantitative measurements of cerebral blood flow, paving the way for its application in clinical diagnostics .
Case Study 2: Pharmacological Research
In another investigation, researchers explored the metabolic pathways of this compound in larger animal models. The findings indicated that while the compound exhibits promising characteristics for imaging, its safety profile needs further evaluation due to potential toxic effects at higher doses .
Data Tables
| Study | Application | Findings |
|---|---|---|
| Synthesis Study | Radiopharmaceuticals | Successful synt |
特性
CAS番号 |
5400-60-2 |
|---|---|
分子式 |
C11H11FN2O |
分子量 |
206.22 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-1,5-dimethylpyrazol-3-one |
InChI |
InChI=1S/C11H11FN2O/c1-8-7-11(15)14(13(8)2)10-5-3-9(12)4-6-10/h3-7H,1-2H3 |
InChIキー |
DPSOQADTQNTSSG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(N1C)C2=CC=C(C=C2)F |
正規SMILES |
CC1=CC(=O)N(N1C)C2=CC=C(C=C2)F |
Key on ui other cas no. |
5400-60-2 |
同義語 |
4-fluoroantipyrine 4-fluoroantipyrine, 18F-labeled |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















